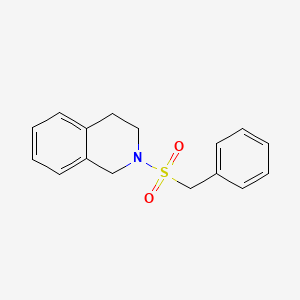

![molecular formula C20H11FO4 B5533287 6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate](/img/structure/B5533287.png)

6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzo[c]chromen derivatives often involves innovative methodologies to incorporate various functional groups, enhancing their chemical and physical properties. Novel synthesis approaches for benzo[c]chromen skeletons, including 6H-dibenzo[c,h]chromen-6-one motifs, have been described. These methodologies involve reactions of 2-naphthylbenzylamines and 2-naphthylbenzyl alcohols under specific conditions to yield the desired products (Pradeep et al., 2016). Furthermore, [3+3] cyclizations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes have been employed to prepare various benzo[c]chromenes with good regioselectivity (Büttner et al., 2012).

Molecular Structure Analysis

The molecular structure and conformational stability of benzo[c]chromen derivatives are of significant interest. Studies on molecules like 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one have utilized DFT and HF methods to calculate the molecular structure, revealing insights into their stability and vibrational frequencies (Taşal & Kumalar, 2012).

Chemical Reactions and Properties

Benzo[c]chromen derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. Microwave-assisted cyclization under mildly basic conditions has been shown to be an effective method for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues (Dao et al., 2018). Additionally, gold-catalyzed cyclization of enediynes and arenediynes offers an efficient synthesis of 6H-benzo[c]chromen-6-one derivatives (Chen, Hsu, & Wu, 2019).

Propiedades

IUPAC Name |

(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11FO4/c21-13-7-5-12(6-8-13)19(22)24-14-9-10-16-15-3-1-2-4-17(15)20(23)25-18(16)11-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSCLYWHORMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-6H-benzo[C]chromen-3-YL 4-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5533206.png)

![19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B5533214.png)

![5,5'-[1,4-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5533223.png)

![5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5533225.png)

![(4aS*,7aR*)-1-(2,5-dimethoxybenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533236.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533243.png)

![5,7-dimethyltetrahydro-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-thiopyran]-6-one](/img/structure/B5533273.png)

![1-(3-methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5533280.png)

![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533294.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methylphenyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533301.png)